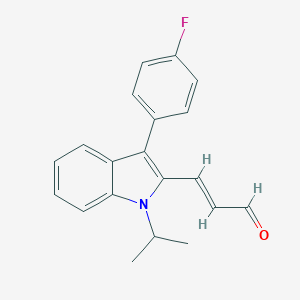

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde

Description

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde is a critical intermediate in synthesizing fluvastatin, a cholesterol-lowering drug . Structurally, it features an indole core substituted with a 4-fluorophenyl group and an isopropyl chain, conjugated to an α,β-unsaturated aldehyde. The compound crystallizes in an orthorhombic system (space group Pna2₁) with a dihedral angle of 111.5° between the indole and fluorophenyl rings, indicating significant steric distortion . Its crystal packing lacks strong hydrogen bonds, relying instead on weak van der Waals interactions . Spectral characterization via FTIR and NMR confirms the presence of the aldehyde moiety (δ 9.65 ppm in ¹H NMR; 1666 cm⁻¹ in IR) and conjugation effects in the acrylaldehyde chain .

Properties

IUPAC Name |

(E)-3-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FNO/c1-14(2)22-18-7-4-3-6-17(18)20(19(22)8-5-13-23)15-9-11-16(21)12-10-15/h3-14H,1-2H3/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVWHSTKQJBIYCK-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2C(=C1C=CC=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1C2=CC=CC=C2C(=C1/C=C/C=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301153342 | |

| Record name | (2E)-3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301153342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93957-50-7 | |

| Record name | (2E)-3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93957-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl)-(E)-2-propenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093957507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301153342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-(E)-2-propenal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.383 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propenal, 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-, (2E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Stepwise Synthesis via Friedel-Crafts Acylation and Cyclization

The most widely documented route involves a three-step sequence starting with 2-chloro-4’-fluoroacetophenone and N-isopropylaniline (Figure 1). In the first step, these precursors undergo Friedel-Crafts acylation in dimethylformamide (DMF) at 100°C for 10–11 hours, yielding 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone (1) with a 78% yield. Cyclization of compound 1 with ZnCl₂ in refluxing ethanol (3–5 hours) produces 3-(4-fluorophenyl)-1-isopropyl-1H-indole (2) at 80% yield.

Key Reaction Parameters for Cyclization

| Parameter | Value |

|---|---|

| Catalyst | ZnCl₂ (0.43 mol) |

| Solvent | Ethanol |

| Temperature | Reflux (~78°C) |

| Time | 3–5 hours |

| Yield | 80% |

Vilsmeier-Haack Formylation for Acrylaldehyde Formation

The final step employs a Vilsmeier-Haack reaction to introduce the acrylaldehyde group. A solution of POCl₃ (2.5 equiv) in acetonitrile is cooled to -5°C, followed by the addition of 3-(N-methyl-N-phenylamino)acrolein (MPAA) (2.1 equiv). After stirring at 5–7°C for 10 minutes, compound 2 (1 equiv) is added, and the mixture is refluxed at 83°C for 3 hours. Workup with water and purification via column chromatography (EtOAc/hexane) yields the title compound (3) at 75% purity.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The use of acetonitrile as a solvent in the Vilsmeier-Haack step ensures optimal electrophilicity of the intermediate chloroiminium ion. Temperatures below 0°C during reagent mixing prevent side reactions, while reflux conditions drive the formylation to completion.

Catalytic Efficiency of ZnCl₂

ZnCl₂’s Lewis acidity facilitates the cyclization of compound 1 by stabilizing the transition state. A molar ratio of 0.43:1 (ZnCl₂:substrate) balances reactivity and byproduct formation.

Structural Characterization and Validation

Spectroscopic Analysis

¹H NMR (400 MHz, DMSO-d₆) of compound 3 reveals:

Crystallographic Data

Single-crystal X-ray diffraction confirms the orthorhombic crystal system (space group Pna2₁) with a dihedral angle of 111.5° between the indole and fluorophenyl planes. Strong hydrogen bonds (O–H···N) stabilize the molecular packing.

Comparative Analysis of Methodologies

Yield and Purity Across Steps

| Step | Yield | Purity Method |

|---|---|---|

| Friedel-Crafts | 78% | Recrystallization |

| Cyclization | 80% | TLC, Recrystallization |

| Vilsmeier-Haack | 75% | Column Chromatography |

Chemical Reactions Analysis

Condensation with Hydrazine Derivatives

The aldehyde group participates in condensation reactions to form heterocyclic compounds. A notable example is its reaction with 3-hydrazonoindolin-2-one under acidic conditions:

Reaction Conditions

-

Reactants : Equimolar (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde and 3-hydrazonoindolin-2-one

-

Solvent : Methanol

-

Catalyst : 4 drops of concentrated HCl

Product : A pyrazole derivative (1:1 ethanol solvate) forms, with the pyrazole ring oriented nearly perpendicular to the indole and indolinone rings .

Mechanism :

-

Nucleophilic attack by hydrazine on the aldehyde carbonyl.

-

Cyclization via intramolecular dehydration to form the pyrazole ring.

Vilsmeier-Haack Reaction

The compound undergoes formylation at the indole C-5 position using the Vilsmeier-Haack reagent (POCl₃/DMF):

Reaction Setup

-

Reagents : POCl₃ (2.5 equiv), DMF (excess)

-

Solvent : Acetonitrile

-

Temperature : -5°C initially, then reflux at 83°C for 3 hours .

Outcome : Introduces an acrylaldehyde group at the indole C-2 position, confirmed by ¹H NMR (δ 9.619 ppm, CHO proton) .

Cyclization via Friedel-Crafts Alkylation

During synthesis, ZnCl₂-mediated cyclization of 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone yields the indole core:

Conditions

Product : 3-(4-Fluorophenyl)-1-isopropyl-1H-indole, a precursor to the title compound .

Spectral Characteristics of Reactivity

Key spectral data corroborate reactivity patterns:

Crystallographic Insights

Single-crystal X-ray diffraction reveals structural features influencing reactivity:

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde involves several steps, including the reaction of 3-(4-fluorophenyl)-1-isopropyl-1H-indole with acrolein derivatives. The compound has been characterized using various techniques such as X-ray diffraction, NMR spectroscopy, and FTIR analysis, confirming its molecular structure and purity .

Intermediate for Fluvastatin

As an intermediate in the synthesis of fluvastatin, this compound plays a vital role in the pharmaceutical industry. Fluvastatin is a member of the statin class of drugs that inhibit HMG-CoA reductase, an enzyme involved in cholesterol biosynthesis. This inhibition leads to decreased cholesterol levels, making it essential for treating hyperlipidemia .

Synthesis and Characterization Studies

Research has demonstrated successful synthesis routes for this compound with yields exceeding 78%. Characterization through single crystal X-ray diffraction has provided insights into its crystal structure, revealing a dihedral angle between the indole mean plane and the fluorophenyl ring of approximately 111.5° .

While direct studies on the biological activity of this compound are sparse, related compounds have shown promise in modulating enzyme activity associated with lipid metabolism and cancer cell proliferation . Future research may focus on evaluating this compound's specific interactions within biological systems.

Mechanism of Action

The mechanism of action of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic natural substrates or ligands, allowing the compound to modulate biological pathways. The fluorophenyl group enhances binding affinity and specificity, while the acrylaldehyde moiety can form covalent bonds with target proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

Table 1: Structural Parameters of Selected Indole Derivatives

Key Observations :

- The target compound’s large dihedral angle (111.5°) suggests steric hindrance from the isopropyl group, reducing planarity compared to derivatives with smaller substituents (e.g., ethyl in PA 06 1731004 ).

- Unlike the target compound, triazole- and pyrazole-containing analogs exhibit stronger hydrogen bonding (N–H⋯N, O–H⋯O), enhancing thermal stability and solubility .

Key Observations :

- The target compound’s synthesis relies on electrophilic aromatic substitution (Friedel-Crafts), whereas alkylated analogs use nucleophilic substitution .

- Carboxylic acid derivatives (e.g., 3-(1H-Indol-3-yl)acrylic acid) require acidic conditions, limiting compatibility with base-sensitive groups .

Spectral and Electronic Properties

Table 3: Spectral Data Comparison

Key Observations :

- The target compound’s aldehyde proton resonates at δ 9.65 ppm, deshielded due to conjugation with the indole ring. Ethyl-substituted analogs show similar shifts, confirming minimal electronic effects from N-alkyl groups .

- The lower C=O stretching frequency (1666 cm⁻¹) in the target compound versus 3-(1H-Indol-3-yl)acrylic acid (1695 cm⁻¹) highlights conjugation with the indole system .

Biological Activity

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde, also known as a key intermediate in the synthesis of fluvastatin, has garnered attention due to its potential biological activities. This compound belongs to the indole family, which is known for a variety of pharmacological effects, including anti-cholesterol and anti-cancer properties. This article explores the biological activity of this compound, synthesizing data from various studies to present a comprehensive overview.

Synthesis and Structural Characterization

The synthesis of this compound involves several steps:

- Synthesis of 4-Fluorophenacyl Chloride : This is achieved through Friedel-Crafts condensation.

- Formation of Indole Derivative : The phenacyl chloride is condensed with N-isopropylaniline to yield 3-(4-fluorophenyl)-1-isopropyl-1H-indole.

- Final Condensation : The indole derivative is then reacted with 3-(N-methyl-N-phenylamino)acrolein in the presence of phosphorus oxychloride (POCl3) to produce the target compound .

The compound has been characterized using various spectroscopic techniques, including FTIR and NMR, revealing characteristic peaks that confirm its structure.

Antimicrobial and Antitubercular Activity

Recent studies have shown that derivatives of this compound exhibit significant antimicrobial properties. For instance, metal complexes formed with this compound have demonstrated notable activity against various bacterial strains and Mycobacterium tuberculosis:

- Metal Complexes : The synthesized metal complexes using this indole derivative as a ligand showed promising antimicrobial activity. Specifically, complexes with Cu(II), Co(II), and Mn(II) displayed effective inhibition against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values comparable to standard drugs like rifampicin and isoniazid .

Antimalarial Activity

The same metal complexes also exhibited antimalarial properties. The Cu(II) and Cd(II) complexes were particularly effective, outperforming some standard antimalarial treatments in laboratory tests .

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

- Schiff Base Ligands : A study synthesized a Schiff base ligand from this compound and evaluated its biological activity. The ligand was tested against various pathogens, showing significant antimicrobial effects, particularly against Gram-positive bacteria .

- Crystal Structure Analysis : X-ray diffraction studies revealed the crystal structure of the compound, providing insights into its molecular interactions that may contribute to its biological activity. The dihedral angle between the indole mean plane and the fluorophenyl ring was noted as 111.5°, which may influence its reactivity and interaction with biological targets .

Data Tables

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for academic-scale preparation?

Methodological Answer: The synthesis involves a multi-step pathway:

Friedel-Crafts Condensation : React fluorobenzene with chloroacetyl chloride (AlCl₃ catalyst) to yield 4-fluoro phenacyl chloride .

Condensation with N-Isopropylaniline : Use DMF as a solvent to produce 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone .

Cyclization : Employ ZnCl₂ to form 3-(4-fluorophenyl)-1-isopropyl-1H-indole .

Final Condensation : React the indole derivative with 3-(N-methyl-N-phenylamino)acrolein in acetonitrile using POCl₃ to yield the title compound .

Q. Optimization Strategies :

Q. Which spectroscopic techniques are most effective for characterizing structural integrity, and what key spectral markers should researchers prioritize?

Methodological Answer:

- FT-IR Spectroscopy :

- ¹H NMR (400 MHz) :

- ¹³C NMR :

Validation : Compare experimental spectra with computational predictions (e.g., DFT) to confirm assignments .

Q. What crystallographic parameters define the molecular packing, and how does the absence of strong hydrogen bonds influence solid-state properties?

Methodological Answer:

- Crystal System : Orthorhombic, space group Pna2₁ .

- Unit Cell Parameters :

- Intermolecular Interactions : Weak C-H⋯O and van der Waals forces dominate, with no strong hydrogen bonds .

Implications : The absence of strong H-bonds may contribute to:

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical hydrogen bonding predictions and experimental crystallographic data showing only weak interactions?

Methodological Answer:

- Computational Modeling : Perform density functional theory (DFT) calculations to assess hydrogen bond donor/acceptor potential .

- Variable-Temperature Crystallography : Analyze thermal motion parameters (e.g., Ueq) to identify dynamic disorder masking H-bonds .

- Electrostatic Potential Maps : Compare charge distribution with crystal packing diagrams to prioritize non-classical interactions (e.g., C-H⋯π) .

Q. What computational approaches are validated for modeling the electronic structure of the α,β-unsaturated carbonyl system?

Methodological Answer:

- Frontier Orbital Analysis : Calculate HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic attack at β-carbon) .

- Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugation effects stabilizing the conjugated system .

- TD-DFT for UV-Vis Predictions : Compare computed λmax (e.g., ~300 nm) with experimental UV data to validate π→π* transitions .

Q. How does the dihedral angle between the indole core and fluorophenyl substituent impact conformational flexibility and pharmacophore presentation?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate rotational energy barriers to assess flexibility .

- Pharmacophore Mapping : Overlay crystal structures with fluvastatin analogs to evaluate steric compatibility with HMG-CoA reductase .

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified dihedral angles (e.g., via substituent variation) to test binding affinity .

Q. What experimental strategies determine enantiomeric purity, given its role as a chiral intermediate in statin production?

Methodological Answer:

Q. How can discrepancies between observed ¹³C NMR shifts and additive model predictions be reconciled, particularly for the aldehyde carbon?

Methodological Answer:

- Solvent Correction : Account for chloroform’s deshielding effect on the aldehyde carbon (δ 192 ppm vs. computed δ 185–190 ppm) .

- DFT-NMR Calibration : Optimize basis sets (e.g., B3LYP/6-311+G(d,p)) for fluorinated systems .

- HMBC Correlation : Verify assignments via long-range coupling between aldehyde proton and adjacent carbons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.